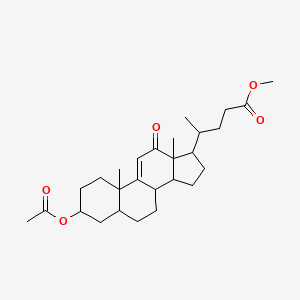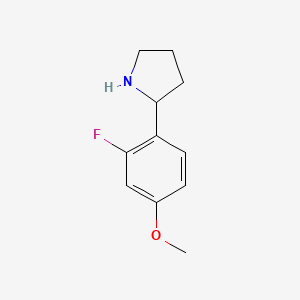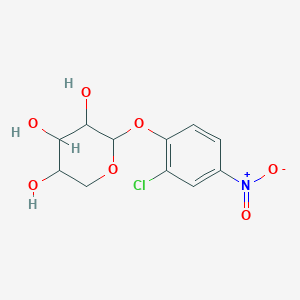![molecular formula C28H29BO6 B12101302 methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B12101302.png)
methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate: is a complex organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced using pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst. This step is crucial for the subsequent coupling reactions.
Esterification: The methoxycarbonyl group is introduced through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For efficient and scalable production.
化学反应分析
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through cross-coupling reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Bioconjugation: Used in the synthesis of bioconjugates for biological studies.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with unique properties.
作用机制
The mechanism of action for methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The boron atom in the boronic ester facilitates the formation of a carbon-boron bond, which is then transformed into a carbon-carbon bond during the reaction.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
4-Methoxycarbonylphenylboronic Acid: A simpler boronic acid derivative with similar applications.
Pinacolborane: Used in the synthesis of boronic esters.
Uniqueness
Methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate is unique due to its complex structure, which allows for versatile applications in organic synthesis. Its boronic ester group makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, providing a robust method for forming carbon-carbon bonds.
属性
分子式 |
C28H29BO6 |
|---|---|
分子量 |
472.3 g/mol |
IUPAC 名称 |
methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C28H29BO6/c1-27(2)28(3,4)35-29(34-27)24-16-22(18-7-11-20(12-8-18)25(30)32-5)15-23(17-24)19-9-13-21(14-10-19)26(31)33-6/h7-17H,1-6H3 |
InChI 键 |
LYMOHKYCYJUUDT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)








![8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B12101318.png)
